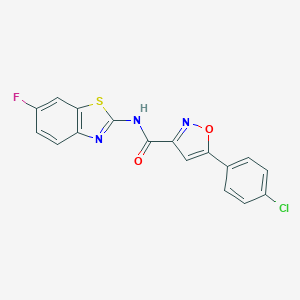
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family. It has been used in various scientific research studies, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of kinases, such as JAK2, STAT3, and Src, which are involved in cancer cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one have been extensively studied. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties and has been found to reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments is its high potency and specificity. It has been found to selectively inhibit various enzymes and signaling pathways, making it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, especially in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.
Propriétés
Nom du produit |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Formule moléculaire |
C11H10BrN3O |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10BrN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Clé InChI |
IAMOZTDJOVAWLJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)


![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)


![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)
